molecular formula C9H9Br2Cl B2434424 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene CAS No. 1536023-37-6

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene

Cat. No. B2434424
CAS RN: 1536023-37-6
M. Wt: 312.43
InChI Key: OKQLPOYEXSWCDZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene is a chemical compound with the molecular formula C9H9Br2Cl and a molecular weight of 312.43 . It is a derivative of benzene, where one hydrogen atom is substituted by a 1,3-dibromopropan-2-yl group and another by a chlorine atom .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene consists of a benzene ring substituted with a chlorine atom and a 1,3-dibromopropan-2-yl group . The InChI code for this compound is 1S/C9H9Br2Cl/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,5-6H2 .

Scientific Research Applications

Alkylation of Benzene

The Friedel-Crafts alkylation of benzene using chloro and bromo substituted propane derivatives demonstrates the utility of such compounds in synthesizing complex organic structures. These reactions, often catalyzed by Lewis acids, yield a variety of alkylated benzene products, highlighting the role of chloro-bromopropane derivatives in organic synthesis and material science (Masuda, Nakajima, & Suga, 1983).

Catalytic Oxidation

Research on the catalytic oxidation of chlorinated benzenes, including those structurally similar to 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene, provides insights into the degradation and transformation of these compounds. These studies are significant for environmental chemistry, focusing on the removal of toxic chlorinated compounds from the environment. Catalytic processes involving V2O5/TiO2 catalysts have been explored for the oxidation of various chlorinated benzenes, revealing the potential for converting these compounds into less harmful substances (Lichtenberger & Amiridis, 2004).

Environmental Biodegradation

The biodegradation of chlorinated benzenes, including compounds structurally related to 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene, by specialized bacteria is a critical area of research. Strains capable of reductive dechlorination offer a biological approach to detoxifying and removing chlorinated environmental pollutants. Studies like those on strain CBDB1 illustrate the potential for microbial processes in environmental cleanup efforts, targeting chlorinated benzene compounds for degradation (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Chemical Synthesis and Modification

The versatility of chloro and bromo substituted benzene derivatives in chemical synthesis extends to their use in creating a wide range of organic molecules, including polymers and liquid crystals. These compounds serve as building blocks in synthesizing materials with specific physical and chemical properties, underlining the importance of such chlorinated and brominated derivatives in material science and engineering (Bushey, Hwang, Stephens, & Nuckolls, 2001).

properties

IUPAC Name

1-chloro-4-(1,3-dibromopropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2Cl/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQLPOYEXSWCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1536023-37-6
Record name 1-chloro-4-(1,3-dibromopropan-2-yl)benzene
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